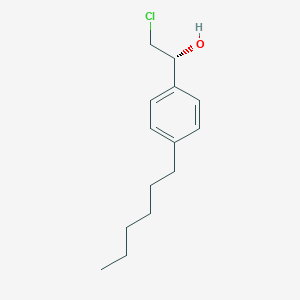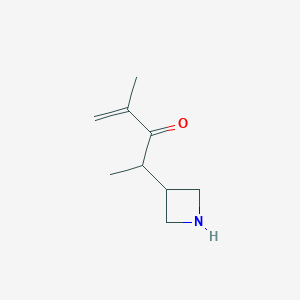
4-(Azetidin-3-yl)-2-methylpent-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-3-yl)-2-methylpent-1-en-3-one is a heterocyclic compound containing an azetidine ring. Azetidine derivatives are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2-methylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the Horner–Wadsworth–Emmons reaction, where N-Boc-azetidin-3-one is converted to the corresponding azetidine derivative . This reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a phosphonate ester.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound often employs green and cost-effective synthetic methods. For example, the use of microchannel reactors for green oxidation reactions can enhance the efficiency and scalability of the synthesis . These methods are designed to minimize the use of hazardous reagents and reduce waste.
化学反応の分析
Types of Reactions
4-(Azetidin-3-yl)-2-methylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various azetidine derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(Azetidin-3-yl)-2-methylpent-1-en-3-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(Azetidin-3-yl)-2-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or activating their function.
類似化合物との比較
Similar Compounds
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds are similar in structure and are used as building blocks in the synthesis of peptides and other biologically active molecules.
3-(pyrazol-1-yl)azetidine derivatives: These derivatives are used in the synthesis of heterocyclic amino acids and exhibit similar biological activities.
Uniqueness
4-(Azetidin-3-yl)-2-methylpent-1-en-3-one is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
4-(azetidin-3-yl)-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)9(11)7(3)8-4-10-5-8/h7-8,10H,1,4-5H2,2-3H3 |
InChIキー |
ADOJCYITOKUKST-UHFFFAOYSA-N |
正規SMILES |
CC(C1CNC1)C(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


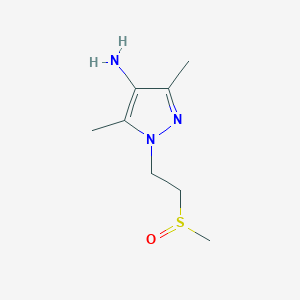
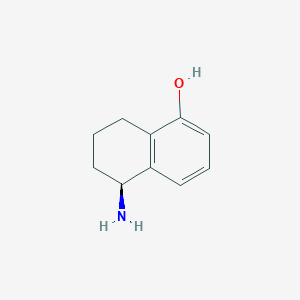
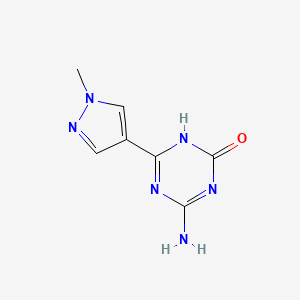
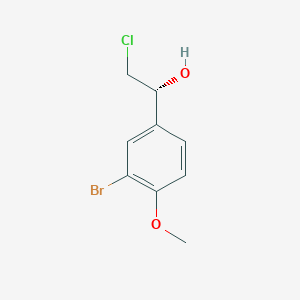
![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
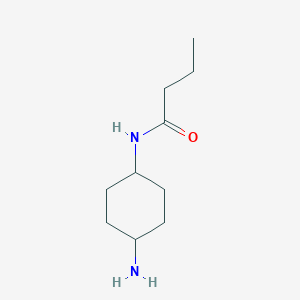
![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)

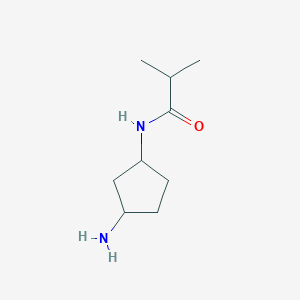
![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)

